Cas no 7073-94-1 (1-Bromo-2-isopropylbenzene)
1-Bromo-2-isopropylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-isopropylbenzene
- 2-Bromocumene~2-Isopropylbromobenzene
- 2-Bromocumene
- 1-Bromo-2-(1-methylethyl)benzene
- 1-bromo-2-propan-2-ylbenzene
- o-Bromocumene
- 1-Bromo-2-propan-2-yl-benzene
- 2-Isopropylbromobenzene
- 2-bromo cumene
- Cumene, o-bromo-
- Benzene, 1-bromo-2-(1-methylethyl)-
- 1-bromo-2-(propan-2-yl)benzene
- 1-bromo-2-isopropyl benzene
- 1-Bromo-2-IsopropYl-Benzene
- 2-Bromoisopropylbenzene
- LECYCYNAEJDSIL-UHFFFAOYSA-N
- PubChem16461
- 2-bromoisopropyl benzene
- o-Isopropylphenyl bromide
- 1-Bromo-2-i-propylbenzene
- 1-Brom-2-isopropyl-ben
- EN300-155543
- EINECS 230-370-0
- AKOS005071738
- MFCD00051567
- 6YV3W8ZB4K
- AC-176
- 1-bromo-2-i-propyl-benzene
- 1-BROMO-2-ISOPRPYLBENZENE
- Cumene, 2-bromo-
- AS-14376
- BCP27189
- SY026917
- FT-0607460
- 7073-94-1
- W-104543
- 1-Brom-2-isopropyl-benzol
- AM10833
- NS00037109
- SCHEMBL255259
- B2044
- Z1201618204
- A15768
- DTXSID80220986
- VT1219
- CS-W019560
- 1-Bromo-2-(1-methylethyl)benzene,98%
- DB-019064
- o-Bromocumene; 1-Bromo-2-propan-2-yl-benzene
-
- MDL: MFCD00051567
- Inchi: 1S/C9H11Br/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
- InChI Key: LECYCYNAEJDSIL-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(C)C
- BRN: 1857014
Computed Properties
- Exact Mass: 198.00400
- Monoisotopic Mass: 198.004413
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 98.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.300(lit.)
- Melting Point: -58.8°C
- Boiling Point: 210°C(lit.)
- Flash Point: 90-92°C/15mm
- Refractive Index: 1.5410
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 3.57250
- Solubility: Not available
1-Bromo-2-isopropylbenzene Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- Safety Instruction: S24/25
- HazardClass:9
- Storage Condition:Store at room temperature
- Safety Term:S24/25
1-Bromo-2-isopropylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-2-isopropylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B834785-100g |
2-Bromocumene |
7073-94-1 | >97% | 100g |
1,198.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GJ868-25g |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 98% | 25g |
354CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GJ868-5g |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 98% | 5g |
120CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GJ868-1g |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 98% | 1g |
52CNY | 2021-05-10 | |
| TRC | B696480-100mg |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 100mg |
$ 52.00 | 2023-04-18 | ||
| TRC | B696480-250mg |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 250mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696480-500mg |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 500mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696480-1g |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 1g |
$ 75.00 | 2022-06-06 | ||
| Fluorochem | 009741-1g |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009741-5g |
1-Bromo-2-isopropylbenzene |
7073-94-1 | 97% | 5g |
£17.00 | 2022-03-01 |
1-Bromo-2-isopropylbenzene Suppliers
1-Bromo-2-isopropylbenzene Related Literature
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Yan-Zhen Chen,Jian-Guo Fu,Xiao-Ming Ji,Shu-Sheng Zhang,Chen-Guo Feng Chem. Commun. 2022 58 6661
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Yoann Aubin,Cédric Fischmeister,Christophe M. Thomas,Jean-Luc Renaud Chem. Soc. Rev. 2010 39 4130
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Melanie Walther,Waldemar Kipke,Raul Renken,Anne Staubitz RSC Adv. 2023 13 15805
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M. Wang,G. Xu,D. Wang,Y. Zou,W. Frey,M. R. Buchmeiser Polym. Chem. 2015 6 3290
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Clovis Peter,Antoine Derible,Jean-Michel Becht,Julien Kiener,Claude Le Drian,Julien Parmentier,Vanessa Fierro,Maria Girleanu,Ovidiu Ersen J. Mater. Chem. A 2015 3 12297
Additional information on 1-Bromo-2-isopropylbenzene
Introduction to 1-Bromo-2-isopropylbenzene (CAS No. 7073-94-1)
1-Bromo-2-isopropylbenzene, with the chemical formula C₉H₁₁Br and CAS number 7073-94-1, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, including agrochemicals and specialty chemicals. Its unique structural features, combining a bromine substituent with an isopropyl group on a benzene ring, make it a valuable building block for further functionalization.
The structure of 1-Bromo-2-isopropylbenzene consists of a benzene ring substituted at the 1-position with a bromine atom and at the 2-position with an isopropyl group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity in various chemical transformations. The presence of the bromine atom allows for nucleophilic aromatic substitution reactions, while the isopropyl group can participate in electrophilic aromatic substitution or serve as a handle for further derivatization.
In recent years, 1-Bromo-2-isopropylbenzene has been explored in the development of novel therapeutic agents. Its incorporation into heterocyclic frameworks has led to the discovery of compounds with potential antimicrobial and anti-inflammatory properties. For instance, researchers have utilized this intermediate to synthesize derivatives that exhibit inhibitory activity against specific enzymes involved in pathogenic processes. These findings highlight the compound's significance as a precursor in medicinal chemistry.
One notable application of 1-Bromo-2-isopropylbenzene is in the synthesis of agrochemicals, where it serves as a key intermediate in the production of herbicides and fungicides. The ability to modify its structure allows chemists to fine-tune its biological activity, making it an attractive candidate for developing environmentally friendly crop protection agents. Recent studies have demonstrated its role in creating compounds that target resistant strains of weeds while minimizing harm to non-target organisms.
The chemical reactivity of 1-Bromo-2-isopropylbenzene makes it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of intricate organic molecules. The bromine atom facilitates these transformations by acting as a leaving group, while the isopropyl group can influence the reaction outcome through steric effects. This versatility has made it a staple in synthetic organic chemistry laboratories.
From a pharmaceutical perspective, 1-Bromo-2-isopropylbenzene has been investigated for its potential role in drug discovery. Researchers have explored its derivatives as intermediates for antiviral and anticancer agents. The compound's ability to undergo further functionalization allows for the creation of molecules with tailored pharmacokinetic properties. For example, modifications at the 3-position of the benzene ring have yielded compounds with enhanced solubility and bioavailability.
The industrial production of 1-Bromo-2-isopropylbenzene typically involves bromination and alkylation reactions starting from commercially available precursors like cumene (isopropylnaphthalene). Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing waste and energy consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
In academic research, 1-Bromo-2-isopropylbenzene continues to be a subject of interest due to its utility in mechanistic studies and development of new synthetic methodologies. Its role in understanding reaction pathways has contributed to advancements in computational chemistry and molecular modeling. These tools help predict reaction outcomes and optimize synthetic routes, further enhancing the compound's value in research applications.
The safety profile of 1-Bromo-2-isopropylbenzene is another critical aspect that has been thoroughly evaluated. While it requires standard laboratory precautions due to its potential irritant properties, it does not pose significant hazards under controlled conditions. Proper handling protocols ensure that researchers can utilize this compound effectively without compromising safety.
Looking ahead, the future applications of 1-Bromo-2-isopropylbenzene are likely to expand as new synthetic techniques and drug discovery programs emerge. Its role as an intermediate will remain central to both academic and industrial research efforts. Continued exploration into its derivatives promises to yield novel compounds with diverse applications across multiple sectors.
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